(2S,3R,4S,5S,6R)-2-[(2S,3R,4S,5S,6R)-2-[(2R,3R,4S,5S,6R)-2-[[(3S,4R,4aR,6aR,6bS,8S,8aS,14aR,14bS)-8-hydroxy-4,8a-bis(hydroxymethyl)-4,6a,6b,11,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,14a-dodecahydropicen-3-yl]oxy]-3,5-dihydroxy-6-methyloxan-4-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol
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Overview
Description
Clinodiside A is a triterpenoid saponin compound isolated from the roots of the traditional Chinese medicinal plant Clinopodium chinense . It has a molecular formula of C48H78O19 and a molecular weight of 959.12 g/mol . This compound is known for its potential therapeutic properties and is used in various pharmacological research applications .
Preparation Methods
Clinodiside A is typically isolated from the Chinese medicinal herb Clinopodium chinense . The preparation method involves crushing the plant material, adding water, and heating the mixture to extract the compound . The extract is then purified using various chromatographic techniques to obtain Clinodiside A in its pure form .
Chemical Reactions Analysis
Clinodiside A undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Clinodiside A has a wide range of scientific research applications. It is used in pharmacological research to study its potential therapeutic effects . In chemistry, it serves as a reference standard and a synthetic precursor compound . In biology and medicine, it is used to investigate its effects on various biological pathways and its potential as a therapeutic agent . Additionally, it is used in the industry for quality control and as an intermediate in the synthesis of other compounds .
Mechanism of Action
The mechanism of action of Clinodiside A involves its interaction with specific molecular targets and pathways in the body. It is known to modulate various signaling pathways, including those involved in inflammation and cell proliferation . The exact molecular targets and pathways are still under investigation, but it is believed to exert its effects through the modulation of key enzymes and receptors .
Comparison with Similar Compounds
Clinodiside A is unique among triterpenoid saponins due to its specific structure and biological activity . Similar compounds include other triterpenoid saponins such as ginsenosides and astragalosides . Compared to these compounds, Clinodiside A has distinct pharmacological properties and potential therapeutic applications .
Properties
Molecular Formula |
C48H78O18 |
---|---|
Molecular Weight |
943.1 g/mol |
IUPAC Name |
(2S,3R,4S,5S,6R)-2-[(2S,3R,4S,5S,6R)-2-[(2R,3R,4S,5S,6R)-2-[[(3S,4R,4aR,6aR,6bS,8S,8aS,14aR,14bS)-8-hydroxy-4,8a-bis(hydroxymethyl)-4,6a,6b,11,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,14a-dodecahydropicen-3-yl]oxy]-3,5-dihydroxy-6-methyloxan-4-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C48H78O18/c1-22-31(54)38(65-42-39(35(58)33(56)26(19-50)63-42)66-40-36(59)34(57)32(55)25(18-49)62-40)37(60)41(61-22)64-30-11-12-44(4)27(45(30,5)20-51)10-13-46(6)28(44)9-8-23-24-16-43(2,3)14-15-48(24,21-52)29(53)17-47(23,46)7/h8-9,22,25-42,49-60H,10-21H2,1-7H3/t22-,25-,26-,27-,28-,29+,30+,31+,32-,33-,34+,35+,36-,37-,38+,39-,40+,41+,42+,44+,45+,46-,47-,48-/m1/s1 |
InChI Key |
CDJBLKMFFFYPFM-QZXFRBLOSA-N |
Isomeric SMILES |
C[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@H]2CC[C@]3([C@H]([C@]2(C)CO)CC[C@@]4([C@@H]3C=CC5=C6CC(CC[C@@]6([C@H](C[C@]54C)O)CO)(C)C)C)C)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)O |
Canonical SMILES |
CC1C(C(C(C(O1)OC2CCC3(C(C2(C)CO)CCC4(C3C=CC5=C6CC(CCC6(C(CC54C)O)CO)(C)C)C)C)O)OC7C(C(C(C(O7)CO)O)O)OC8C(C(C(C(O8)CO)O)O)O)O |
Origin of Product |
United States |
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